Fub-apinaca

Description

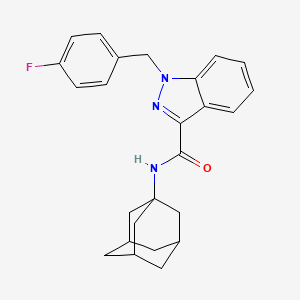

Structure

3D Structure

Properties

CAS No. |

2180933-90-6 |

|---|---|

Molecular Formula |

C25H26FN3O |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C25H26FN3O/c26-20-7-5-16(6-8-20)15-29-22-4-2-1-3-21(22)23(28-29)24(30)27-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-15H2,(H,27,30) |

InChI Key |

MWBHSNBPUSKVDD-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CC6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

FUB-APINACA: A Technical Guide to Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a synthetic cannabinoid of the indazole-3-carboxamide class, recognized for its potent agonistic activity at the cannabinoid receptors CB1 and CB2.[1][2] As a research chemical and a compound of interest in forensic and toxicological studies, a thorough understanding of its synthesis and chemical properties is crucial. This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical characterization, and an illustration of its primary signaling pathway.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-(Adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [2] |

| Other Names | FUB-AKB48, AFUBINACA, AFB-48 | [3] |

| CAS Number | 2180933-90-6 | [2] |

| Molecular Formula | C25H26FN3O | [2] |

| Molar Mass | 403.501 g/mol | [2] |

| Appearance | Crystalline solid; White powder | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through the alkylation of an indazole-3-carboxylic acid ester followed by amidation. The following is a representative experimental protocol based on established synthetic methodologies for analogous indazole-3-carboxamide synthetic cannabinoids.[5][6]

Experimental Protocol

Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

-

To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight molar excess of a base (e.g., sodium hydride or potassium carbonate).

-

Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.

-

Add a slight molar excess of 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Saponification of the Ester

-

Dissolve the purified methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., methanol (B129727) or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide).

-

Heat the mixture to reflux and stir for several hours until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the carboxylic acid intermediate.

Step 3: Amide Coupling

-

Suspend the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt)) and a base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add a slight molar excess of adamantan-1-amine to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: A generalized workflow for the three-step synthesis of this compound.

Chemical Characterization

The structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the chemical structure of this compound. While specific peak assignments can vary slightly based on the solvent and instrument, the following provides an expected profile.

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of 7.0-8.3 ppm corresponding to the protons on the indazole and fluorobenzyl rings.

-

Benzyl CH₂: A singlet around 5.6 ppm.

-

Adamantyl Protons: Multiple signals in the range of 1.7-2.2 ppm.

-

Amide NH: A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 160-165 ppm.

-

Aromatic and Indazole Carbons: Multiple signals in the range of 110-145 ppm.

-

Benzyl CH₂ Carbon: A signal around 50-55 ppm.

-

Adamantyl Carbons: Multiple signals in the range of 29-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Expected Fragmentation:

-

Molecular Ion [M+H]⁺: m/z ≈ 404.2

-

Loss of Adamantyl Group: Cleavage of the amide bond can lead to a fragment corresponding to the indazole-fluorobenzyl-carboxamide moiety.

-

Formation of Fluorobenzyl Cation: A characteristic fragment at m/z 109.

-

Fragments of the Adamantyl Moiety: Various fragments resulting from the adamantane (B196018) cage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch (Amide) |

| ~3100-3000 | C-H Stretch (Aromatic) |

| ~2900-2850 | C-H Stretch (Aliphatic) |

| ~1670 | C=O Stretch (Amide I) |

| ~1600, ~1510 | C=C Stretch (Aromatic) |

| ~1220 | C-F Stretch |

Signaling Pathway of this compound

This compound acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[1][2] The activation of these receptors initiates a signaling cascade that leads to its physiological and psychoactive effects.

The CB1 and CB2 receptors are coupled to inhibitory G proteins (Gi/o).[7] Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7][8] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The βγ subunit can modulate the activity of ion channels, typically inhibiting N- and P/Q-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] This combination of signaling events ultimately alters neuronal excitability and neurotransmitter release.

Caption: The signaling cascade initiated by this compound binding to CB1/CB2 receptors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugz.fr [drugz.fr]

- 6. diva-portal.org [diva-portal.org]

- 7. alchimiaweb.com [alchimiaweb.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Profile of Fub-apinaca and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of new psychoactive substances (NPS). These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting the body's cannabinoid receptors, CB1 and CB2.[1][2] Fub-apinaca (also known as FUB-AKB48) is a potent indazole-based SCRA that has been identified in forensic cases.[3] It belongs to a generation of SCRAs that includes numerous analogs, many of which have been associated with severe adverse health events and fatalities.

Among the most prominent and potent analogs are compounds featuring amino acid-derived side chains, such as ADB-FUBINACA and AMB-FUBINACA (also known as MMB-FUBINACA or FUB-AMB).[4][5] These substances often exhibit significantly higher binding affinity and functional potency at the CB1 receptor compared to Δ⁹-THC, which is a partial agonist.[6][7] This heightened efficacy is believed to contribute to their profound and often unpredictable toxicological profile.

This technical guide provides an in-depth summary of the pharmacological profile of this compound and its key analogs. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for their characterization, and visualizations of their structural relationships and primary signaling pathways to serve as a comprehensive resource for the scientific community.

Structural Relationships and Key Analogs

This compound is built upon an indazole-3-carboxamide core. Its key analogs are distinguished by variations in the side-chain group attached to the carboxamide nitrogen. While this compound features a bulky adamantyl group, its more recent and potent analogs incorporate amino acid esters or amides, such as the tert-leucinamide in ADB-FUBINACA or the methyl valinate in AMB-FUBINACA. The diagram below illustrates these structural relationships.

Pharmacodynamics: Receptor Affinity and Functional Activity

This compound and its analogs are potent agonists at both CB1 and CB2 receptors. Their high affinity and efficacy, particularly at the centrally-located CB1 receptor, are responsible for their intense psychoactive effects. The following tables summarize the quantitative binding and functional data for these compounds at human cannabinoid receptors.

Data Presentation

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ)

This table presents the inhibition constant (Kᵢ) values, which represent the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference(s) |

| This compound (FUB-AKB48) | 1.06 | 0.174 | [3] |

| ADB-FUBINACA | 0.36 | N/A | [6] |

| AMB-FUBINACA (MMB-FUBINACA) | 10.04 | 0.786 | [5][6] |

| MDMB-FUBINACA | 0.10 - 1.14 | 0.12 - 0.13 | [8][9] |

| 5F-ADB (5F-MDMB-PINACA) | 0.42 | N/A | [10] |

| Δ⁹-THC (for comparison) | ~10 - 25 | ~24 - 36 | [11] |

N/A: Data not consistently available in cited literature.

Table 2: Cannabinoid Receptor Functional Activity (EC₅₀)

This table presents the half-maximal effective concentration (EC₅₀) values from various functional assays. EC₅₀ represents the concentration of a compound that provokes a response halfway between the baseline and maximum response, indicating its potency.

| Compound | Assay Type | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference(s) |

| ADB-FUBINACA | [³⁵S]GTPγS | 0.98 | N/A | [6] |

| β-Arrestin 2 | 0.69 | 0.59 | [6][12] | |

| AMB-FUBINACA | [³⁵S]GTPγS | 0.54 | 0.13 | [5][13] |

| cAMP Inhibition | 0.63 | N/A | [6][13] | |

| MDMB-FUBINACA | [³⁵S]GTPγS | 0.27 | 0.14 | [8] |

| cAMP Inhibition | 0.06 - 0.66 | 0.76 | [8] | |

| 5F-ADB (as 5F-ADB-PINACA) | Membrane Potential | 0.24 | 0.88 | [4] |

Note: Assay conditions can vary between studies, affecting absolute values. The data consistently demonstrate that these compounds are full agonists with sub-nanomolar to low-nanomolar potency.

Signaling Pathways

The primary pharmacological effects of this compound and its analogs are mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) that couples predominantly to the Gαi/o family of heterotrimeric G-proteins.[1][14] Agonist binding initiates a conformational change in the receptor, triggering the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.[1][15]

This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer.[1] The activated Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][8] Simultaneously, the liberated Gβγ subunits can directly modulate ion channel activity, notably by inhibiting N-type voltage-gated calcium (Ca²⁺) channels and activating G-protein-gated inwardly-rectifying potassium (GIRK) channels.[1][2] The cumulative effect of these actions is a reduction in neuronal excitability and neurotransmitter release.[1] Additionally, chronic or high-potency agonist stimulation can lead to the recruitment of β-arrestin, a protein involved in receptor desensitization, internalization, and initiation of distinct signaling cascades.[14][16]

References

- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.who.int [cdn.who.int]

- 9. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecddrepository.org [ecddrepository.org]

- 14. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Fub-apinaca mechanism of action at cannabinoid receptors

An In-Depth Technical Guide to the Mechanism of Action of FUB-APINACA at Cannabinoid Receptors

Introduction

This compound (also known as FUB-AKB48) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in designer drug products worldwide.[1] Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, many SCRAs, including this compound, act as full agonists with high intrinsic activity, in contrast to the partial agonism of Δ⁹-THC.[2][3][4] This distinction is believed to contribute to the increased potency and severe adverse effects associated with their use. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its binding affinity, functional activity, and the signaling pathways it modulates.

Binding Affinity at Cannabinoid Receptors

This compound demonstrates high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This compound exhibits a particularly high affinity for the CB2 receptor.

Table 1: Binding Affinity (Ki) of this compound and Related Cannabinoids

| Compound | Receptor | Binding Affinity (Ki) in nM |

| This compound | CB1 | 1.06[1] |

| CB2 | 0.174[1] | |

| ADB-FUBINACA | CB1 | 0.36[5] |

| AMB-FUBINACA | CB1 | 10.04[5] |

| CB2 | 0.79[5] | |

| Δ⁹-THC | CB1 | 2.3 x 10⁻⁷ M (230 nM) * |

| Note: Data for Δ⁹-THC from a non-isotopic receptor binding assay for comparison, value converted from M to nM.[6] |

Functional Activity and Signaling Pathways

This compound acts as a potent, full agonist at both CB1 and CB2 receptors.[1] Upon binding, it activates intracellular signaling cascades mediated by inhibitory G-proteins (Gi/o). This activation leads to a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαi/o subunit then dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] Additionally, G-protein activation can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and activate other downstream signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[7][8][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

In Vitro Binding Affinity of Fub-apinaca at Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro binding affinity of the synthetic cannabinoid Fub-apinaca for the human cannabinoid receptors CB1 and CB2. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and forensic analysis. This document summarizes the quantitative binding affinity data, outlines the experimental methodologies for its determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound, also known as FUB-AKB48, demonstrates high affinity for both the CB1 and CB2 cannabinoid receptors. The binding affinity is typically determined through in vitro competitive radioligand displacement assays and is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| This compound | CB1 | 1.06 | [1] |

| This compound | CB2 | 0.174 | [1] |

Note: The provided data is based on published in vitro studies. Variations in experimental conditions can influence the exact values.

Experimental Protocols: Radioligand Displacement Assay

The determination of the in vitro binding affinity of this compound for CB1 and CB2 receptors is predominantly achieved through a competitive radioligand displacement assay. This method quantifies the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP55,940 or [³H]WIN55,212-2.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) to prevent non-specific binding.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled cannabinoid ligand (e.g., WIN55,212-2) to determine the level of non-specific binding of the radioligand.

-

Filtration Apparatus: A cell harvester or a multi-well filtration system with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

-

Scintillation Fluid: A solution that emits light when excited by radioactive particles.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are thawed on ice and diluted to the desired concentration in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are collected, and scintillation fluid is added. The amount of radioactivity trapped on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding of the radioligand at each concentration of this compound. A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

-

Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Signaling Pathway of CB1 and CB2 Receptors

References

The Adamantyl Advantage: An In-depth Technical Guide to the Structure-Activity Relationship of FUB-APINACA and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA (N-(Adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has garnered significant attention in both forensic and pharmacological research. As a member of the indazole-3-carboxamide class, its structure-activity relationship (SAR) provides crucial insights into the molecular features that govern its high affinity and efficacy at the cannabinoid receptors, CB1 and CB2. This technical guide offers a comprehensive analysis of the SAR of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Pharmacological Profile

This compound is characterized by a tripartite structure: an adamantyl head group, an indazole core, and a 4-fluorobenzyl tail. This specific arrangement of moieties contributes to its potent agonist activity at both CB1 and CB2 receptors, with reported binding affinities (Ki) of 1.06 nM and 0.174 nM, respectively.[1] The interaction of this compound with these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the modulation of various cellular processes.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study of a complete analog series of this compound is not extensively documented in publicly available literature, a cohesive understanding can be constructed by examining related adamantyl-containing indazole and indole (B1671886) carboxamides. The following sections dissect the SAR of this compound by its three key structural components.

The Adamantyl Head Group: A Key to Potency

The N-adamantyl substituent is a defining feature of this compound and related compounds, contributing significantly to their pharmacological profile. This bulky, lipophilic cage-like structure is believed to enhance binding affinity to the cannabinoid receptors.

Key SAR insights for the head group:

-

Bulk and Lipophilicity: The adamantyl group's size and lipophilicity are thought to facilitate strong hydrophobic interactions within the binding pocket of the CB1 and CB2 receptors.

-

Bioisosteric Replacements: Studies on related synthetic cannabinoids have explored the replacement of the adamantyl group with other bulky substituents. For instance, replacing the adamantane (B196018) with a cyclohexane (B81311) or phenyl ring can alter potency and selectivity, though often resulting in a decrease in overall activity.

The Indazole Core: A Privileged Scaffold

The indazole-3-carboxamide core is a common scaffold in many potent SCRAs. Its rigid structure and hydrogen bonding capabilities are crucial for receptor interaction.

Key SAR insights for the core structure:

-

Indazole vs. Indole: In many series of synthetic cannabinoids, an indazole core confers higher potency compared to an indole core. This is attributed to the additional nitrogen atom in the indazole ring, which may engage in additional interactions with the receptor.

-

Linker Modification: The carboxamide linker between the indazole core and the adamantyl head group is critical for maintaining the correct orientation for receptor binding. Modifications to this linker, such as altering its length or rigidity, can significantly impact activity.

The N-1 Fluorobenzyl Tail: Modulating Affinity and Metabolism

The N-1 substituent on the indazole ring plays a vital role in modulating the affinity and metabolic stability of the compound.

Key SAR insights for the tail group:

-

Fluorination: The presence of a fluorine atom on the benzyl (B1604629) group, as seen in this compound, can enhance binding affinity. This is a common strategy in medicinal chemistry to increase potency.

-

Substituent Position: The position of the fluorine atom on the benzyl ring can also influence activity. Para-substitution is a common feature in many potent SCRAs.

-

Alternative Tails: Replacing the fluorobenzyl group with other substituents, such as alkyl chains of varying lengths, can significantly alter the compound's pharmacological profile, including its potency and selectivity for CB1 versus CB2 receptors.

Quantitative Data

The following tables summarize the available quantitative data for this compound and structurally related adamantyl-containing synthetic cannabinoids to facilitate comparison.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound and Related Compounds

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| This compound | 1.06 | 0.174 |

| AB-FUBINACA | 0.9 | 23.2 |

| AMB-FUBINACA | 10.04 | 0.786 |

| AB-PINACA | 2.1 | 1.2 |

Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.

Table 2: Cannabinoid Receptor Functional Activity (EC50) of Adamantane-Derived Indole Analogs

| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |

| SDB-001 | 34 | 29 |

| SDB-002 | 43 | 114 |

| SDB-003 | 37 | 102 |

| SDB-004 | 16 | 216 |

| SDB-005 | 21 | 140 |

| SDB-006 | 19 | 134 |

Source: Adapted from a study on adamantane-derived indoles, providing insight into the effects of head group modifications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of synthetic cannabinoids. The following are generalized protocols for key in vitro assays.

Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled cannabinoid agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the CB1 receptor by quantifying its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

-

Cells stably expressing human CB1 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound (e.g., this compound).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and supplements.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a PDE inhibitor.

-

Add the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.

Visualizations

Signaling Pathway of a Cannabinoid Receptor Agonist

Caption: CB1 Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow

Conclusion

The structure-activity relationship of this compound is a complex interplay of its adamantyl head, indazole core, and fluorobenzyl tail. The adamantyl group is a key driver of its high potency, while the indazole core and N-1 substituent fine-tune its affinity and selectivity. While a complete picture of the SAR for a full series of this compound analogs is still emerging, the analysis of related compounds provides a strong foundation for understanding the molecular determinants of its activity. The experimental protocols and pathway visualizations provided in this guide serve as valuable resources for researchers in the field of cannabinoid pharmacology and drug development. Further research into the systematic modification of the this compound scaffold will undoubtedly lead to a more refined understanding of its interaction with cannabinoid receptors and aid in the design of novel therapeutic agents.

References

Fub-apinaca (FUB-AKB48): A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fub-apinaca, also known as FUB-AKB48, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacology of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data on receptor interactions, and visualizations of its signaling pathways and experimental workflows. This compound's high affinity and efficacy at the cannabinoid receptors, particularly CB1, underscore the importance of understanding its molecular and cellular mechanisms of action.

Discovery and Background

This compound is a derivative of APINACA (AKB48), where the N-pentyl chain is substituted with a 4-fluorobenzyl group.[1] It belongs to a broad class of indazole-3-carboxamide compounds first described in a 2009 patent by Pfizer Global Research & Development.[2][3][4] This patent explored these compounds for their potential therapeutic applications, including the treatment of pain and inflammation.[3] While the patent does not explicitly name or detail the synthesis of this compound, it lays the groundwork for its chemical structure and general synthetic route. This compound later emerged on the illicit drug market, where it was identified as a potent psychoactive substance.[1]

Synthesis

The synthesis of this compound follows a general procedure for N-substituted indazole-3-carboxamides. The process typically involves two key steps: N-alkylation of an indazole core followed by amide coupling.

Representative Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of 1H-indazole-3-carboxylic acid

-

To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃), in excess.

-

Stir the mixture at room temperature to facilitate the deprotonation of the indazole nitrogen.

-

Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling with Adamantan-1-amine

-

Dissolve the 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid from Step 1 in an appropriate solvent like DMF.

-

Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

-

Stir the mixture for a short period to activate the carboxylic acid.

-

Add adamantan-1-amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with water and extract with an organic solvent.

-

Combine the organic extracts, wash sequentially with a mild acid, a mild base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Pharmacological Data

This compound is a potent agonist at both the CB1 and CB2 receptors, with a higher affinity for the CB2 receptor.[1]

Quantitative Data for this compound and Analogs

| Compound | Receptor | Parameter | Value | Reference |

| This compound (FUB-AKB48) | CB1 | Ki | 1.06 nM | [1] |

| CB2 | Ki | 0.174 nM | [1] | |

| AMB-FUBINACA | CB1 | EC50 (cAMP) | 0.63 nM | [5] |

| CB1 | Emax (cAMP) | ~100% | [6] | |

| CB2 | EC50 (cAMP) | 0.13 nM | [7] | |

| CB1 | EC50 (β-arrestin 2) | 0.69 nM | [7] | |

| CB2 | EC50 (β-arrestin 2) | 0.59 nM | [7] | |

| ADB-FUBINACA | CB1 | Ki | 0.36 nM | [7] |

| CB1 | EC50 (GTPγS) | 0.98 nM | [7] | |

| CB1 | EC50 (β-arrestin 2) | 0.82 nM | [7] | |

| CB1 | Emax (β-arrestin 2) | 273.6% | [7] |

Experimental Protocols

The following are representative protocols for the pharmacological characterization of synthetic cannabinoids like this compound.

Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK-293) cells stably expressing human CB1 or CB2 receptors.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (this compound).

-

For non-specific binding determination, add a high concentration of a non-labeled potent cannabinoid agonist (e.g., WIN 55,212-2).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

-

Cell Culture:

-

Plate HEK-293 cells expressing the human CB1 or CB2 receptor in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulate adenylyl cyclase with forskolin.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate concentration-response curves and determine the EC50 (concentration for 50% of maximal inhibition of forskolin-stimulated cAMP) and Emax (maximal inhibition) values using non-linear regression.

-

β-Arrestin Recruitment Assay

-

Assay Principle:

-

Utilize a cell-based assay that measures the interaction between the activated GPCR and β-arrestin. A common method is the PathHunter® assay, which uses enzyme fragment complementation.

-

-

Procedure:

-

Use a cell line co-expressing the cannabinoid receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.

-

Plate the cells in a 384-well plate.

-

Add varying concentrations of the test compound (this compound).

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the substrate for the complemented enzyme.

-

Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

-

Data Analysis:

-

Plot the luminescent signal against the compound concentration to generate a dose-response curve.

-

Determine the EC50 and Emax values using non-linear regression analysis.

-

Visualizations

Signaling Pathways

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: General Experimental Workflow for Synthetic Cannabinoid Characterization.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. APINACA - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Chemical and physical properties of Fub-apinaca

An In-depth Technical Guide on the Chemical and Physical Properties of Fub-apinaca

Introduction

This compound, also known by its code name FUB-AKB48, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1][2] It is structurally analogous to APINACA and 5F-APINACA, with the key difference being the substitution of the pentyl chain with a 4-fluorobenzyl group.[1] Initially synthesized for research purposes, this compound has been identified as a designer drug sold online and has been placed under international and national control in several countries, including being classified as a Schedule I substance in the United States.[1][3] This document provides a comprehensive technical overview of its chemical properties, pharmacology, metabolism, and the experimental protocols used for its characterization, intended for a scientific audience.

Chemical and Physical Properties

This compound is characterized by an indazole core linked to an N-(adamantan-1-yl) carboxamide group and a 4-fluorobenzyl group at the 1-position of the indazole ring.[1] Its chemical and physical identifiers are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(Adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | [1] |

| CAS Number | 2180933-90-6 | [1] |

| Chemical Formula | C₂₅H₂₆FN₃O | [1][4] |

| Molar Mass | 403.501 g·mol⁻¹ | [1] |

| Molecular Weight | 403.49 | [4] |

| SMILES | O=C(NC1(C[C@H]2C3)C[C@H]3C--INVALID-LINK--C1)C4=NN(CC5=CC=C(F)C=C5)C6=C4C=CC=C6 | [1] |

| InChI | InChI=1S/C25H26FN3O/c26-20-7-5-16(6-8-20)15-29-22-4-2-1-3-21(22)23(28-29)24(30)27-25-12-17-9-18(13-25)11-19(10-17)14-25/h1-8,17-19H,9-15H2,(H,27,30) | [1][4] |

| Stereochemistry | Achiral | [4] |

Pharmacology and Receptor Activity

This compound functions as a potent agonist at both cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors, which are G protein-coupled receptors (GPCRs).[1][5] Its high affinity for these receptors, particularly CB₁, is responsible for its significant psychoactive effects.[2][6] Like many synthetic cannabinoids, it acts as a full agonist, in contrast to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which is a partial agonist.[7][8] This higher efficacy may contribute to the greater toxicity associated with SCRAs.[8]

Table 2: Pharmacological Data for this compound

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Kᵢ) | Human CB₁ | 1.06 | [1] |

| Human CB₂ | 0.174 | [1] | |

| Functional Activity (EC₅₀) | Human CB₁ | ~1.2 | [9] |

| Human CB₂ | 3.5 | [9] |

The activation of the CB₁ receptor by this compound initiates a canonical Gαᵢ/ₒ signaling cascade. This process inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream cellular functions.[5][10]

Metabolism

The metabolism of this compound is extensive, with very little of the parent compound typically excreted in urine.[11][12] In vitro studies using human liver microsomes (HLM) and hepatocytes are crucial for identifying its metabolic fate.[9][12] The primary metabolic transformations involve enzymatic reactions that increase the compound's polarity, facilitating its excretion.

The major metabolic pathways identified for this compound are:

-

Adamantyl Hydroxylation : The most significant pathway involves the hydroxylation of the adamantyl group, producing various isomeric hydroxy metabolites.[11][12][13] This is a common metabolic route for SCRAs containing this moiety.[11]

-

Amide Hydrolysis : Cleavage of the amide bond is another key metabolic step.[11]

-

Glucuronidation : Following hydroxylation, the metabolites can undergo phase II conjugation with glucuronic acid to form more water-soluble glucuronides.[9]

Experimental Protocols

The characterization of this compound relies on a suite of analytical and pharmacological assays. Detailed methodologies are essential for reproducible and accurate results.

In Vitro Metabolism Analysis

This protocol outlines the general workflow for identifying metabolites using human liver microsomes (HLM).

Protocol:

-

Incubation Preparation : A reaction mixture is prepared containing pooled HLM in a phosphate (B84403) buffer.

-

Initiation : The metabolic reaction is initiated by adding this compound (typically dissolved in a solvent like methanol (B129727) or acetonitrile) to the pre-warmed HLM mixture. An NADPH-regenerating system is often included to support cytochrome P450 enzyme activity.

-

Incubation : The mixture is incubated at 37°C for a specified period (e.g., 1-3 hours).[9][14]

-

Quenching : The reaction is terminated by adding an ice-cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the microsomal proteins.[9][15]

-

Sample Preparation : The quenched sample is centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent drug and its metabolites, is collected.

-

Analysis : The supernatant is analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to separate, detect, and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[9][12]

Receptor Binding and Functional Assays

To determine the affinity and efficacy of this compound at cannabinoid receptors, competitive binding assays and functional assays like the [³⁵S]GTPγS binding assay are employed.

[³⁵S]GTPγS Binding Assay Protocol:

-

Membrane Preparation : Cell membranes expressing the human CB₁ or CB₂ receptor are prepared.

-

Assay Mixture : The assay is conducted in a buffer solution containing the cell membranes, GDP, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[7]

-

Drug Addition : Varying concentrations of this compound are added to the mixture.

-

Incubation : The mixture is incubated to allow for receptor binding and G-protein activation. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination & Separation : The reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS, typically via rapid filtration.

-

Quantification : The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

-

Data Analysis : The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound in stimulating G-protein activation.[7]

Legal Status

Due to its potent effects and potential for abuse, this compound is a controlled substance in many jurisdictions. In the United States, it was permanently placed into Schedule I of the Controlled Substances Act on April 7, 2022.[1] It is also controlled in other countries, including Canada (Schedule II), the United Kingdom (Class B), and Germany.[1] Researchers must comply with all local and national regulations regarding the handling and study of this compound.

Conclusion

This compound is a high-potency, indazole-based synthetic cannabinoid that acts as a full agonist at CB₁ and CB₂ receptors. Its chemical structure, characterized by a 4-fluorobenzyl group, contributes to its strong binding affinity. The compound undergoes extensive phase I and phase II metabolism, primarily through hydroxylation of the adamantyl moiety. The detailed pharmacological and metabolic profiles, determined through established in vitro protocols, are essential for the forensic identification of this compound intake and for understanding its complex toxicological effects. This technical guide provides a foundational summary for professionals engaged in the research and development of cannabinoid-related compounds and for those in the forensic and clinical toxicology fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Vitro Phase I Metabolic Profiling of the Synthetic Cannabinoids AM-694, 5F-NNEI, this compound, MFUBINAC, and AMB-FUBINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Signaling Cascades of FUB-APINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FUB-APINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous designer drug products.[1] As an analog of APINACA and 5F-APINACA, it exhibits high affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, acting as a full agonist.[1] This guide provides a comprehensive overview of the effects of this compound on intracellular signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved. Understanding these pathways is critical for the development of potential therapeutic interventions and for comprehending the toxicological profile of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters of this compound's interaction with cannabinoid receptors and its downstream functional effects.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| This compound | hCB1 | Radioligand Binding | Kᵢ | 1.06 |

| This compound | hCB2 | Radioligand Binding | Kᵢ | 0.174 |

Table 1: Receptor Binding Affinity of this compound.[1] This table displays the binding affinity (Ki) of this compound for human cannabinoid receptors 1 and 2, as determined by radioligand binding assays.

| Pathway | Parameter | Value (nM) | Emax (%) |

| G-protein Activation (Gαi/o) | EC₅₀ | ~1-10 | ~100 |

| cAMP Inhibition | IC₅₀ | ~1-10 | ~100 |

| β-Arrestin 2 Recruitment | EC₅₀ | ~1-10 | ~100 |

| ERK1/2 Phosphorylation | EC₅₀ | ~10-100 | ~100 |

Table 2: Functional Activity of this compound. This table summarizes the potency (EC50/IC50) and efficacy (Emax) of this compound in various functional assays, indicating its activity as a full agonist in G-protein activation, cAMP inhibition, β-arrestin recruitment, and ERK1/2 phosphorylation.

Core Signaling Pathways Activated by this compound

This compound primarily exerts its effects through the activation of CB1 receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to the CB1 receptor initiates a cascade of intracellular events.

G-Protein Dependent Signaling

The canonical signaling pathway for CB1 receptors involves coupling to inhibitory G-proteins of the Gαi/o family.

Upon activation by this compound, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). The Gβγ subunit can independently activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade.

β-Arrestin Mediated Signaling

In addition to G-protein coupling, agonist-bound CB1 receptors can recruit β-arrestin proteins.

G-protein coupled receptor kinases (GRKs) phosphorylate the agonist-occupied CB1 receptor, creating a binding site for β-arrestin. The recruitment of β-arrestin desensitizes the receptor to further G-protein activation and promotes its internalization. Furthermore, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling, including the activation of the MAPK/ERK pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at ~0.5 nM), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Use cells stably expressing the human CB1 receptor (e.g., CHO-hCB1).

-

Cell Plating: Seed cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 10 µM) for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated CB1 receptor. The DiscoverX PathHunter® assay is a commonly used platform.[2]

Methodology:

-

Cell Line: Utilize a cell line engineered to co-express the CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.[2]

-

Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[3]

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[3]

-

Detection: Add the PathHunter® detection reagents, which contain a substrate for the complemented β-galactosidase enzyme.[3]

-

Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[3]

-

Data Analysis: Normalize the data to the response of a known full agonist and plot the concentration-response curve to determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway by quantifying the phosphorylation of ERK1/2.

Methodology:

-

Cell Culture and Plating: Culture cells expressing the CB1 receptor in a 96-well plate.

-

Serum Starvation: Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with varying concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using a cell-based ELISA, Western blotting, or a homogeneous assay format like AlphaScreen® SureFire®.[4]

-

Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the fold increase in p-ERK1/2 over baseline against the concentration of this compound to determine the EC₅₀ value.

Conclusion

This compound is a potent, full agonist at both CB1 and CB2 receptors. Its activation of these receptors leads to the modulation of multiple intracellular signaling pathways, primarily the Gαi/o-mediated inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade, which can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other novel synthetic cannabinoids. A thorough understanding of these molecular interactions and their downstream consequences is essential for advancing our knowledge in the fields of pharmacology, toxicology, and drug development.

References

In Vivo Pharmacological Profile of Fub-apinaca: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Effects of a Potent Synthetic Cannabinoid

Introduction

Fub-apinaca, also known by its chemical names N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide and its synonyms AB-FUBINACA and FUB-AKB48, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets.[1] As a potent agonist of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, this compound mimics and often exceeds the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary active constituent of cannabis. This technical guide provides a comprehensive overview of the in vivo pharmacological effects of this compound in animal models, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and the in vivo potency of this compound in inducing canonical cannabinoid effects in animal models.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | Human CB1 | 1.06 nM | Human | [1] |

| Binding Affinity (Ki) | Human CB2 | 0.174 nM | Human | [1] |

| Functional Activity | CB1 | Full Agonist | Not Specified | [1] |

Table 2: In Vivo Cannabinoid Tetrad Effects of this compound (AB-FUBINACA) in Mice

| Effect | Dose Range (mg/kg, i.p.) | Effective Dose | Animal Model | Reference |

| Hypothermia | ≥ 2 | Not Specified | C57BL/6J Mice | [2] |

| Catalepsy | 3 | Not Specified | C57BL/6J Mice | [2] |

| Antinociception (Tail Immersion) | 3 | Not Specified | C57BL/6J Mice | [2] |

| Hypolocomotion | ≥ 2 | Not Specified | C57BL/6J Mice | [2] |

Key Experimental Protocols

Detailed methodologies for the primary in vivo assays used to characterize the pharmacological effects of this compound are provided below.

Cannabinoid Tetrad Assay in Mice

The cannabinoid tetrad is a battery of four behavioral tests used to assess the cannabimimetic activity of a compound. These tests are typically performed sequentially after a single administration of the test compound.

1. Animals:

-

Species: Mouse (e.g., C57BL/6J).[2]

-

Sex: Male and female mice are often used.[2]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Drug Preparation and Administration:

-

Vehicle: A common vehicle for this compound is a mixture of ethanol, a surfactant like Tween 80 or Kolliphor EL, and saline. A typical composition is 5% ethanol, 5% Tween 80, and 90% saline.[3][4]

-

Administration: Intraperitoneal (i.p.) injection is a frequently used route.[2][3]

-

Dosing: Doses can range from 0.1 to 3 mg/kg or higher to establish a dose-response curve.[2]

3. Experimental Procedure: Testing is typically conducted 30 minutes post-injection.[2]

-

Hypothermia:

-

Apparatus: A digital thermometer with a rectal probe suitable for mice.

-

Procedure: The lubricated probe is inserted into the rectum to a consistent depth, and the core body temperature is recorded. A baseline temperature is often taken before drug administration for comparison.

-

-

Catalepsy (Bar Test):

-

Antinociception (Tail Immersion Test):

-

Apparatus: A water bath maintained at a constant temperature (e.g., 56°C).[6]

-

Procedure: The distal portion (e.g., the last 1 cm) of the mouse's tail is immersed in the warm water.[6] The time taken for the mouse to flick or withdraw its tail is recorded. A cutoff time (e.g., 10 seconds) is employed to prevent tissue damage.[6]

-

-

Hypolocomotion (Open Field Test):

-

Apparatus: An open-field arena, which is a square or circular enclosure. Activity can be monitored using automated systems with photobeams or video-tracking software.

-

Procedure: The mouse is placed in the center of the arena, and its locomotor activity (e.g., distance traveled, line crossings) is recorded over a set period (e.g., 5-10 minutes).

-

Drug Discrimination Study

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

1. Animals and Apparatus:

-

Species: Rats or mice are commonly used.

-

Apparatus: Operant conditioning chambers equipped with two response levers (or nose-poke holes) and a mechanism for delivering a reinforcer (e.g., food pellet).

2. Training Phase:

-

Animals are trained to press one lever after receiving an injection of the training drug (e.g., Δ⁹-THC) and the other lever after receiving a vehicle injection to obtain a reward.

3. Test Phase:

-

Once the animals have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., this compound).

-

The lever on which the animal predominantly responds indicates whether the subjective effects of the test compound are similar to (generalize to) the training drug.

Visualizations

Signaling Pathway

Caption: Simplified CB1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: Experimental Workflow for the Mouse Cannabinoid Tetrad Assay.

Logical Relationship

Caption: Logical Flow of a Drug Discrimination Study with this compound.

Conclusion

The in vivo pharmacological data on this compound from animal models consistently demonstrate that it is a potent synthetic cannabinoid that produces the full spectrum of CB1 receptor-mediated effects. Its high affinity for cannabinoid receptors translates into significant in vivo activity, inducing hypothermia, catalepsy, antinociception, and hypolocomotion at low milligram per kilogram doses in mice. The detailed experimental protocols and visualizations provided in this guide offer a foundational resource for researchers designing and interpreting studies on this compound and other novel synthetic cannabinoids. A thorough understanding of its preclinical pharmacology is crucial for assessing its abuse potential, understanding its mechanism of action, and developing potential therapeutic interventions for intoxication.

References

- 1. Tetrad test - Wikipedia [en.wikipedia.org]

- 2. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 2.3. Behavioral assessments [bio-protocol.org]

Neurochemical Consequences of Fub-apinaca Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fub-apinaca (also known as FUB-AKB48) is a potent synthetic cannabinoid receptor agonist (SCRA) of the adamantyl-indazole-carboxamide class. Its high affinity for and full agonism at the cannabinoid type 1 (CB1) receptor in the central nervous system are presumed to underpin its profound psychoactive effects and associated adverse health outcomes. This technical guide provides a comprehensive overview of the known neurochemical consequences of this compound exposure, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways and experimental workflows. Due to a notable scarcity in the published literature of in vivo neurochemical studies specifically investigating this compound, this guide incorporates data from the structurally similar adamantyl-indazole synthetic cannabinoid AKB48 (APINACA) as a proxy for potential effects on neurotransmitter systems, a necessary substitution that is explicitly noted.

Quantitative Neurochemical Data

The following tables summarize the available quantitative data for this compound and the related compound AKB48 to provide a comparative neurochemical profile.

Table 2.1: Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Value | Citation |

| Binding Affinity (Kᵢ) | Human CB1 | 1.06 nM | [1] |

| Binding Affinity (Kᵢ) | Human CB2 | 0.174 nM | [1] |

| Functional Activity | Human CB1 | Full Agonist | [1] |

| Functional Activity | Human CB2 | Full Agonist | [1] |

Table 2.2: In Vivo Effects of AKB48 (APINACA) on Dopamine (B1211576) Release in the Nucleus Accumbens Shell (as a proxy for this compound)

| Dose (mg/kg, i.p.) | Maximum % Change in Dopamine Release (from baseline) | Citation |

| 0.25 | ~150% | [2] |

Note: This data is for AKB48 and is used as a proxy due to the lack of available data for this compound.

Signaling Pathways and Metabolism

CB1 Receptor Signaling Pathway

This compound, as a full agonist at the CB1 receptor, is expected to activate the canonical G-protein coupled signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately leading to a decrease in neurotransmitter release from the presynaptic terminal.[3]

Metabolic Pathway of this compound

In vitro studies utilizing human liver microsomes have elucidated the primary metabolic pathways of this compound. The metabolism is characterized by Phase I reactions, predominantly hydroxylation of the adamantyl group. This process increases the water solubility of the compound, facilitating its subsequent excretion.[4][5]

Experimental Protocols

Receptor Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the receptor-expressing cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

Allow the reaction to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Determine the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of dopamine and serotonin (B10506) in a specific brain region (e.g., nucleus accumbens) of a conscious animal following the administration of this compound.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration (e.g., intraperitoneal injection).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Administer this compound to the animal.

-

Continue to collect dialysate samples at the same intervals for a defined period post-administration.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline levels.

Discussion and Future Directions

The available data firmly establish this compound as a high-potency synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its primary metabolic pathway involves hydroxylation of the adamantyl moiety. While direct evidence of this compound's effect on neurotransmitter systems is lacking, the data from the structurally similar compound AKB48 suggests that it likely causes a significant increase in dopamine release in the nucleus accumbens, a key neurochemical event associated with the rewarding and reinforcing properties of drugs of abuse.[2]

The profound psychoactivity and potential for severe adverse effects associated with this compound and other SCRAs are likely a consequence of their high efficacy at the CB1 receptor compared to the partial agonism of THC.[6] This can lead to a more robust disruption of normal endocannabinoid signaling and, consequently, a greater impact on the modulation of other neurotransmitter systems.

Future research should prioritize in vivo microdialysis studies to quantify the dose-dependent effects of this compound on dopamine and serotonin release in various brain regions. Furthermore, investigating its impact on other neurotransmitter systems, such as glutamate (B1630785) and GABA, would provide a more complete understanding of its neurochemical profile. Such studies are crucial for elucidating the mechanisms underlying the toxicity and abuse potential of this potent synthetic cannabinoid and for the development of potential therapeutic interventions for intoxication and addiction.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for activation of CB1 by an endocannabinoid analog - PMC [pmc.ncbi.nlm.nih.gov]

FUB-APINACA: A Technical Guide to Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of FUB-APINACA, a potent indazole-based synthetic cannabinoid, in common laboratory solvents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental protocols for its handling and analysis, and visualizations of its biological signaling pathways and analytical workflows.

Core Data: Solubility Profile of this compound

This compound is characterized as a crystalline solid.[1] As with many synthetic cannabinoids, it is highly lipophilic and demonstrates good solubility in non-polar or medium-polarity organic solvents, while exhibiting low solubility in water.[2][3] The quantitative solubility of this compound in several key laboratory solvents has been reported and is summarized in the table below.

| Solvent | Concentration | Notes |

| Dimethylformamide (DMF) | 30 mg/ml | - |

| Ethanol | 30 mg/ml | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/ml | - |

| Ethanol:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:2) | 0.3 mg/ml | Illustrates reduced solubility in aqueous mixtures. |

| Methanol (B129727) | Soluble | Often used as a solvent for certified reference materials.[4][5] |

| Dichloromethane | Soluble | A common solvent for related synthetic cannabinoids.[2] |